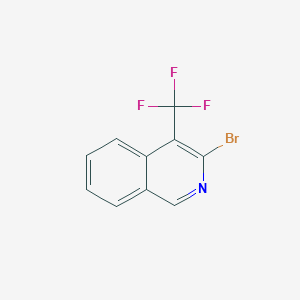
3-Bromo-4-(trifluoromethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their nitrogen-containing heteroaromatic structure, which consists of a benzene ring fused to a pyridine ring. The presence of bromine and trifluoromethyl groups in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the bromination of 4-(trifluoromethyl)isoquinoline using bromine in nitrobenzene as a solvent . Another method includes the use of Suzuki–Miyaura coupling, where a boron reagent is coupled with a brominated isoquinoline derivative under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and palladium catalysts.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted isoquinolines, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced isoquinoline derivatives.
Applications De Recherche Scientifique
3-Bromo-4-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)isoquinoline: Lacks the bromine atom but shares similar chemical properties.
3-Bromoisoquinoline: Lacks the trifluoromethyl group but has similar reactivity due to the presence of bromine.
Uniqueness: 3-Bromo-4-(trifluoromethyl)isoquinoline is unique due to the combined presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C10H5BrF3N |
|---|---|
Poids moléculaire |
276.05 g/mol |
Nom IUPAC |
3-bromo-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-9-8(10(12,13)14)7-4-2-1-3-6(7)5-15-9/h1-5H |
Clé InChI |
RALKUKNQUWLENV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=C2C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


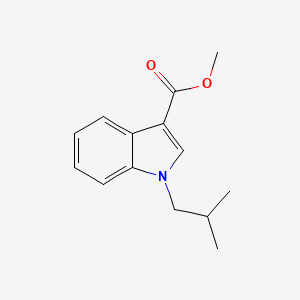

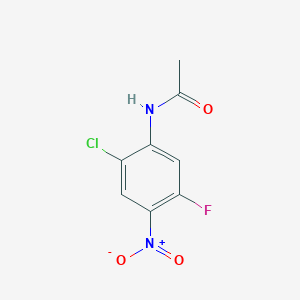

![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
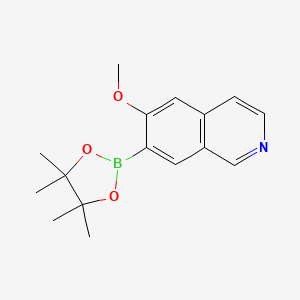
![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)
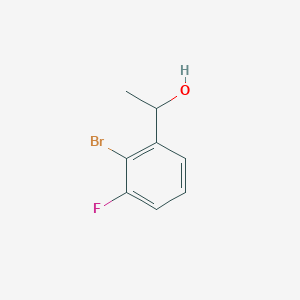
![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
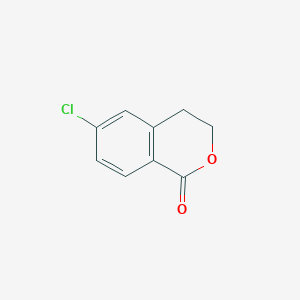
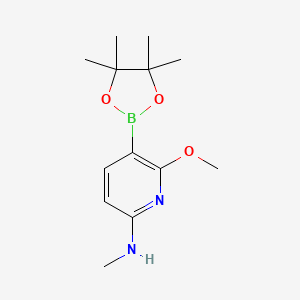
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)
